Cyanic acid, 2-(1-cyanoethyl)phenyl ester
Overview
Description
Cyanic acid, 2-(1-cyanoethyl)phenyl ester is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Biological Activity
Cyanic acid, 2-(1-cyanoethyl)phenyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assessments, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 213.23 g/mol
The compound features a phenyl group attached to a cyanoethyl moiety, which is significant for its interactions with biological targets.
Antitumor Activity
Recent research has indicated that compounds similar to cyanic acid derivatives exhibit antitumor properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study : A study on dipeptidyl nitriles, which share structural similarities with cyanic acid derivatives, demonstrated significant cytotoxicity against T. cruzi and other cancer cell lines. The most potent inhibitors showed an EC value as low as 4 μM, indicating strong antitumor activity .
Enzyme Inhibition
Cyanic acid derivatives have been investigated for their potential as enzyme inhibitors. Specifically, their ability to inhibit cysteine proteases has been highlighted.
- Cysteine Proteases : These enzymes are crucial in various biological processes and are validated targets for therapeutic interventions in diseases such as Chagas disease and leishmaniasis.
Research Findings : Inhibitors derived from cyanic acid structures have shown promising results against cysteine proteases like cruzipain, with some exhibiting Ki values below 20 nM. This suggests that modifications in the cyanic acid structure can lead to enhanced inhibitory activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of cyanic acid derivatives. Modifications to the phenyl group or the cyanoethyl moiety can significantly affect potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against cysteine proteases |
Alteration of alkyl chain length | Variability in cytotoxic effects across different cell lines |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of cyanic acid derivatives.
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
- Results : Compounds exhibited a range of cytotoxic effects with IC values varying from low micromolar to high micromolar concentrations.
Properties
IUPAC Name |
[2-(1-cyanoethyl)phenyl] cyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRRQCUTZZSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40751024 | |
Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-94-4 | |
Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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